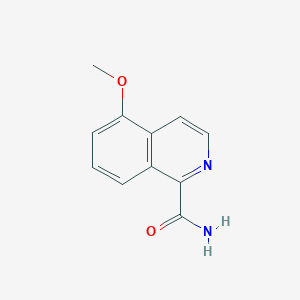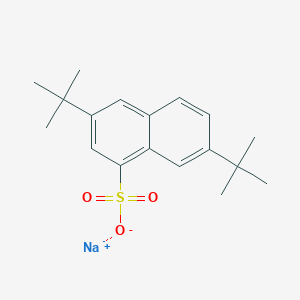
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline is an organic compound with the molecular formula C11H16N2 It is a derivative of aniline, featuring an amino group attached to a butenyl chain and a methyl group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylaniline and 3-buten-1-amine.
Coupling Reaction: The key step involves a coupling reaction between 4-bromo-2-methylaniline and 3-buten-1-amine under palladium-catalyzed conditions. This reaction forms the desired butenyl-aniline linkage.
Purification: The crude product is purified using column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Coupling Reactions: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification, such as high-performance liquid chromatography (HPLC), to ensure consistent product quality.
化学反応の分析
Types of Reactions
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Saturated amines.
Substitution Products: Nitro or sulfonic acid derivatives.
科学的研究の応用
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials, such as polymers and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.
類似化合物との比較
Similar Compounds
4-(1-Aminobut-3-en-1-yl)-2-methylaniline: A structural isomer with similar properties but different spatial arrangement.
4-(1-Aminobut-3-en-1-yl)-2-methoxybenzonitrile: A compound with a methoxy group instead of a methyl group, affecting its reactivity and applications.
5-(1-Aminobut-3-en-1-yl)-2-methylphenol: A related compound with a hydroxyl group, influencing its chemical behavior.
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
4-[(1S)-1-aminobut-3-enyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11H,1,4,12-13H2,2H3/t11-/m0/s1 |
InChIキー |
PLTFTCAUUVFVIY-NSHDSACASA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@H](CC=C)N)N |
正規SMILES |
CC1=C(C=CC(=C1)C(CC=C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



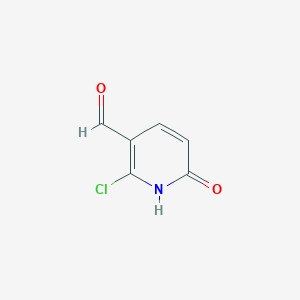
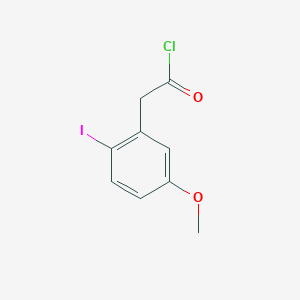
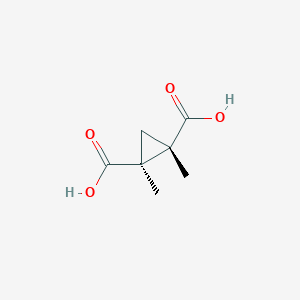

![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
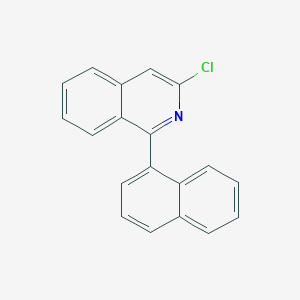



![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
